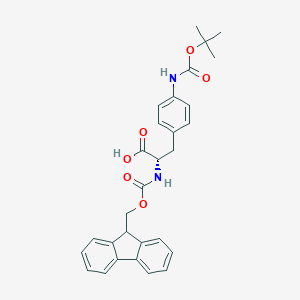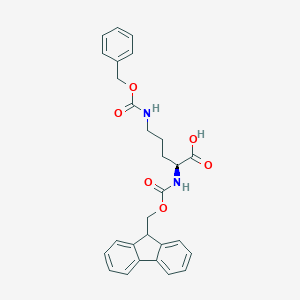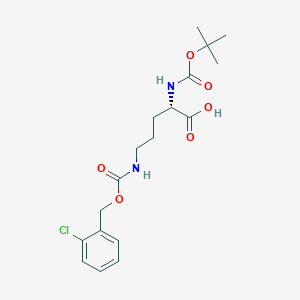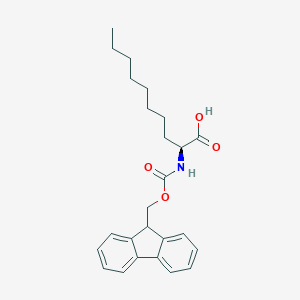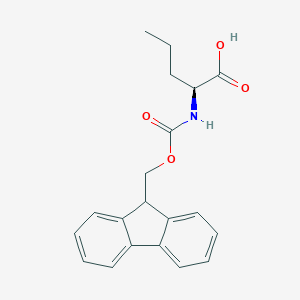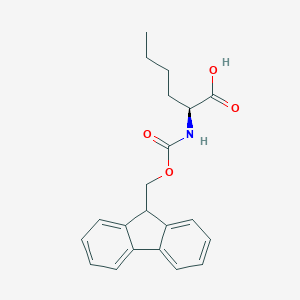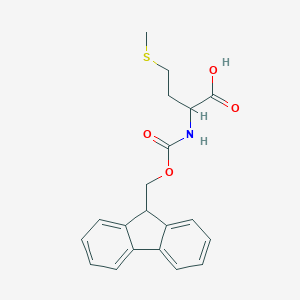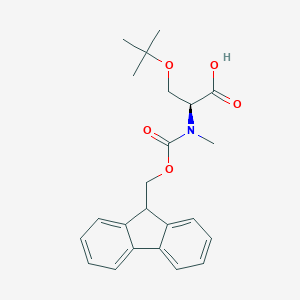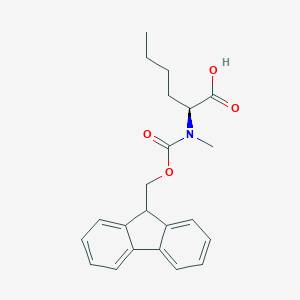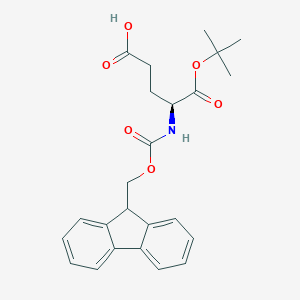
Fmoc-Glu-OtBu
概要
説明
Fmoc-Glu(OtBu)-OH, also known as Fmoc-L-glutamic acid 5-tert-butyl ester, is widely used as a building block in peptide synthesis for the protection of amine groups .
Synthesis Analysis
Fmoc-Glu(OtBu)-OH is the standard Fmoc-protected derivative of Glu used in peptide synthesis. The t-butyl ester of the side chain is removed under the same conditions used to cleave peptides from Wang resin or Rink amide resin . It has also been used in the chemical synthesis of a polypeptide backbone derived from the primary sequence of the cancer protein NY-ESO-1 .
Molecular Structure Analysis
The empirical formula of Fmoc-Glu(OtBu)-OH is C24H27NO6 and its molecular weight is 425.47 g/mol .
Chemical Reactions Analysis
Fmoc-Glu(OtBu)-OH is suitable for Fmoc solid-phase peptide synthesis . It can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .
Physical And Chemical Properties Analysis
Fmoc-Glu(OtBu)-OH is a white to slight yellow to beige powder . Its optical activity is [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .
科学的研究の応用
Self-Assembly and Nanoarchitecture Design : Fmoc-Glu(OtBu)-OH has demonstrated potential in designing novel nanoarchitectures. Its self-assembled structures under various conditions like temperature and pH show unique properties like sphere and broom stick-like morphologies, which can have applications in material chemistry, bioscience, and biomedicine (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Artificial Receptors : It has been used in the synthesis of cyclic peptides containing δ-sugar amino acids, acting as artificial receptors. These receptors have shown weak binding with certain purines, indicating their potential application in biochemical receptor design (Billing & Nilsson, 2005).
Peptide Synthesis : Fmoc-Glu-OtBu is used in the synthesis of peptides, particularly those terminating in asparagine or glutamine. This method involves attaching Fmoc-Asp-OtBu or Fmoc-Glu-OtBu via their side-chain carboxyl group to a resin functionalized with a specific linker for peptide amides (Breipohl, Knolle, & Stüber, 2009).
Drug Delivery : In cancer treatment, Fmoc-Glu(OtBu)-OH has been used to conjugate Paclitaxel (PTX) to folate-modified adenovirus nanoparticles. This has enhanced targeting and residence time in tumor sites, showcasing its potential in tumor-targeted drug delivery systems (Shan, Cui, Du, Wan, Qian, Achilefu, & Gu, 2012).
Electrophoresis Studies : It has also been used in capillary zone electrophoresis for the enantioseparation of N-Fmoc amino acids, demonstrating its utility in analytical chemistry (Hong-li, 2005).
Safety And Hazards
Fmoc-Glu(OtBu)-OH should be handled with care to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, and all sources of ignition should be removed .
将来の方向性
Fmoc-Glu(OtBu)-OH has been used in the self-assembled structure formed by Fmoc protected charge single amino acid Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-Glu (OtBu)-OH), Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp (OtBu)-OH), and Na-Fmoc-Ne-Boc-L-lysine (Fmoc-Lys (Boc)-OH). The self-assembled architecture formed by the charge aliphatic amino acids were assessed under different conditions such as concentration, temperature, and pH . The self-assembled structures formed by modified amino acids are a facile route to design novel nanoarchitectures which may be potentially useful in future for various types of applications in the field of material chemistry, bioscience, and biomedical .
特性
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHXPXSPIIQZ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426921 | |
| Record name | Fmoc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu-OtBu | |
CAS RN |
84793-07-7 | |
| Record name | Fmoc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(Fmoc-amino)-5-(tert-butoxy)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4S)-5-(tert-Butoxy)-4-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)-5-oxopentanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXH3RHN4GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





